trans-2-Phenylvinylboronic acid
CAS No.: 6783-05-7
Cat. No.: VC7894425
Molecular Formula: C8H9BO2
Molecular Weight: 147.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6783-05-7 |
|---|---|
| Molecular Formula | C8H9BO2 |
| Molecular Weight | 147.97 g/mol |
| IUPAC Name | [(E)-2-phenylethenyl]boronic acid |
| Standard InChI | InChI=1S/C8H9BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7,10-11H/b7-6+ |
| Standard InChI Key | VKIJXFIYBAYHOE-VOTSOKGWSA-N |
| Isomeric SMILES | B(/C=C/C1=CC=CC=C1)(O)O |
| SMILES | B(C=CC1=CC=CC=C1)(O)O |
| Canonical SMILES | B(C=CC1=CC=CC=C1)(O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
trans-2-Phenylvinylboronic acid, systematically named [(E)-2-phenylethenyl]boronic acid, has a molecular weight of 147.97 g/mol and exists as a white to off-white crystalline solid at room temperature . Its structure features a trans-configuration double bond between the vinyl group and the phenyl ring, which is critical for its stereospecific interactions in chemical reactions . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 6783-05-7, 4363-35-3 |
| Molecular Formula | C₈H₉BO₂ |
| IUPAC Name | [(E)-2-Phenylethenyl]boronic acid |
| Purity (Commercial) | ≥97% |
| Storage Conditions | Room temperature, inert atmosphere |
Spectral and Physicochemical Data
The compound exhibits a melting point range of 145–148°C and is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF). Fourier-transform infrared (FTIR) spectroscopy reveals characteristic B–O stretching vibrations at 1,320–1,370 cm⁻¹ and O–H bonds at 3,200–3,600 cm⁻¹ . Nuclear magnetic resonance (NMR) data (¹H, ¹³C, and ¹¹B) confirm the trans geometry, with vinyl proton signals appearing as doublets at δ 6.5–7.2 ppm.
Synthesis and Industrial Production
Laboratory-Scale Methods
The most common synthesis route involves the hydroboration of phenylacetylene using borane-dimethyl sulfide complex, followed by oxidative workup to yield the boronic acid . Alternative approaches include:
-
Palladium-Catalyzed Cross-Coupling: Reaction of trans-β-bromostyrene with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂, achieving yields up to 85% .
-
Transmetalation: Treatment of styryllithium with trimethyl borate, followed by acidic hydrolysis.
| Parameter | Optimal Value |
|---|---|
| Reaction Temperature | 80–100°C |
| Catalyst Loading | 2 mol% Pd |
| Purification | Recrystallization (ethanol/water) |
Biomedical Applications and Research Findings
Alzheimer’s Disease Therapeutics
In a landmark 2020 study, trans-2-phenylvinylboronic acid (referred to as TBSA) demonstrated dose-dependent inhibition of Aβ42 fibrillization in vitro, reducing aggregate formation by 62% at 1 μg/mL . Mechanistic studies using thioflavin-T assays and transmission electron microscopy revealed that TBSA stabilizes soluble oligomers, preventing their transition to β-sheet-rich fibrils . In transgenic Caenorhabditis elegans models expressing human Aβ42, TBSA treatment:
-
Reduced paralysis by 40% (p < 0.01 vs. control)
-
Decreased neuronal loss in glutamatergic circuits by 35%
Anticancer Activity
Preliminary screens indicate that TBSA inhibits thioredoxin reductase (TrxR) in HeLa cells (IC₅₀ = 8.7 μM), a selenocysteine-dependent enzyme overexpressed in many cancers. This activity correlates with increased intracellular ROS levels and apoptosis induction, though in vivo efficacy remains under investigation.
Comparative Analysis with Structural Analogs
The compound’s bioactivity is highly structure-dependent, as shown in comparative studies:
| Compound | Aβ42 Inhibition (%) | TrxR IC₅₀ (μM) | LogP |
|---|---|---|---|
| TBSA | 62 | 8.7 | 1.92 |
| cis-2-Phenylvinylboronic acid | 18 | >100 | 1.89 |
| 4-Bromostyrylboronic acid | 55 | 12.4 | 2.31 |
| Phenylboronic acid | <10 | >100 | 1.05 |
The trans configuration enhances planarity, enabling π-π stacking with aromatic residues in Aβ42, while the boronic acid group coordinates histidine side chains .
Future Directions and Challenges
Ongoing research focuses on:
-
Developing water-soluble prodrugs via pinacol esterification (e.g., CAS 83947-56-2)
-
Optimizing blood-brain barrier penetration for neurodegenerative applications
-
Exploring photocatalytic C–B bond activation for greener synthesis
Challenges include mitigating boronic acid’s inherent hydrolytic instability and improving selectivity for disease-specific protein targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume